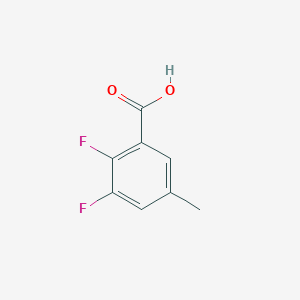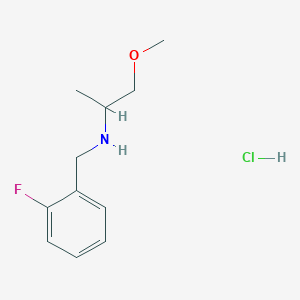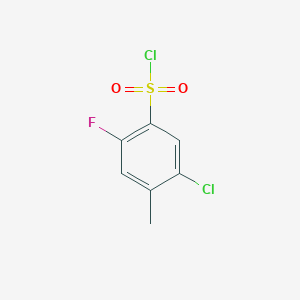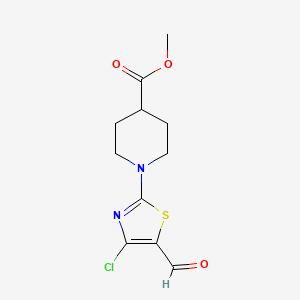
2-(3-Bromophenyl)-2,2-difluoroacetic acid
Descripción general
Descripción
2-(3-Bromophenyl)-2,2-difluoroacetic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a halo substituted phenylacetic acid with anti-oxidative properties .
Synthesis Analysis
The synthesis of 2-(3-Bromophenyl)-2,2-difluoroacetic acid involves various processes. The DSC data of starting materials, intermediates, and products are listed in the relevant papers .Molecular Structure Analysis
The molecular structure of 2-(3-Bromophenyl)-2,2-difluoroacetic acid can be analyzed using Density Functional Theory (DFT) with employing B3LYP method at 6-311++G (d,p) basis set . The optimized molecular geometry, vibrational spectra, and geometrical parameters such as bond lengths, bond angles, mulliken atomic charges, dipole moment of synthesized compound are computed .Chemical Reactions Analysis
The chemical reactions of 2-(3-Bromophenyl)-2,2-difluoroacetic acid involve various processes. For instance, it has been shown to inhibit penicillin biosynthetic enzymes . More detailed analysis can be found in the relevant papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromophenyl)-2,2-difluoroacetic acid include its molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count . It is a white crystalline powder or needles .Aplicaciones Científicas De Investigación
Radical Reactions for Synthesis of 3,3-Difluoro-GABA
The study by Kondratov et al. (2015) demonstrates the utilization of ethyl/methyl 2-bromo-2,2-difluoroacetate in radical reactions with vinyl ethers. This method was applied in the synthesis of previously unknown 3,3-difluoro-GABA, expanding the series of isomeric difluoro GABAs. The process showcases the compound's role in constructing fluorinated analogs of GABA, highlighting its significance in exploring novel chemical spaces in neuroscience research (Kondratov et al., 2015).
Visible-Light-Driven Direct 2,2-Difluoroacetylation
Furukawa et al. (2020) explored the visible-light-driven direct 2,2-difluoroacetylation using ethyl 2-bromo-2,2-difluoroacetate and alkenes. This process, facilitated by a blue LED in the presence of fluorescein, underscores the compound's application in green chemistry, providing a sustainable pathway to synthesize 2,2-difluoroacetyl compounds (Furukawa et al., 2020).
Synthesis of Difluorinated Pseudopeptides
Gouge et al. (2004) reported the use of ethyl bromodifluoroacetate in the synthesis of difluorinated pseudopeptides using the Ugi reaction. This research provides insights into the application of 2-(3-Bromophenyl)-2,2-difluoroacetic acid derivatives in peptide chemistry, offering potential pathways for developing novel bioactive compounds with enhanced stability and bioavailability (Gouge et al., 2004).
Development of Brominated Polymeric Products
Jiang et al. (2014) investigated the oxidation of bromophenols, including derivatives of 2-(3-Bromophenyl)-2,2-difluoroacetic acid, during water treatment with potassium permanganate. This study highlights environmental concerns associated with the transformation of such compounds into brominated polymeric products, which could have altered or enhanced toxicological effects, emphasizing the importance of understanding the reactivity and fate of these compounds in water treatment processes (Jiang et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-bromophenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIBFFJUPHCMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-2,2-difluoroacetic acid | |
CAS RN |
885068-76-8 | |
| Record name | 2-(3-Bromophenyl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1437847.png)









![3-[(4-Bromo-2-fluorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437865.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)
